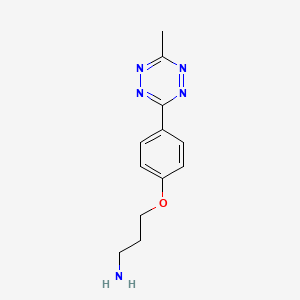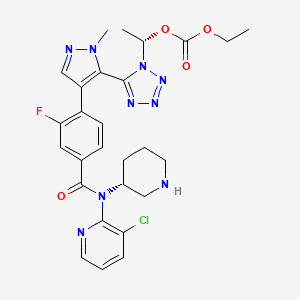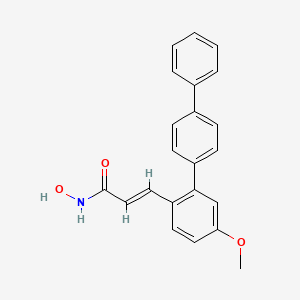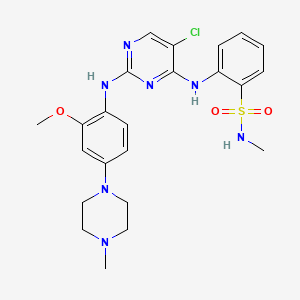
Methyltetrazine-propylamine HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
Applications De Recherche Scientifique
Bioorthogonal chemistry is a method used in biological systems that involves reactions which do not interfere with native biochemical processes . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy, due to their tunable rapid reaction kinetics and unique fluorogenic characteristics .
In terms of the methods of application or experimental procedures, tetrazine-functionalized dyes are known to act as fluorogenic probes . The synthesis and molecular-design strategies for these probes involve traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis, as well as metal-catalyzed C–C bond formations with convenient tetrazine intermediates .
As for the results or outcomes obtained, the use of tetrazine bioorthogonal reactions has revolutionized labeling strategies for fluorescence imaging, with inverse electron demand Diels–Alder (iEDDA) reactions in particular attracting recent attention owing to their fast kinetics and excellent specificity .
- Methyltetrazine-Propylamine can be used in the development of targeted nanotherapeutics based on cancer biomarkers . The compound can be reacted with trans-cyclooctene (TCO) for a high-yield click reaction, while the amine easily reacts with carboxylic acids in the presence of reagents such as HATU or EDC to form amide bonds . This bioorthogonal reaction possesses excellent selectivity and biocompatibility, enabling the conjugation of two low abundance biopolymers in an aqueous and complex chemical environment .
- Tetrazine bioorthogonal reactions have revolutionized labeling strategies for fluorescence imaging . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage . The extremely fast kinetics and selectivity of this reaction enable the conjugation of two low abundance biopolymers within richly functionalized biological systems .
- The tetrazine-TCO ligation has found numerous applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging . These imaging techniques allow for the visualization of the spatial distribution of biochemical processes in the body .
- Radionuclide therapy uses small amounts of radioactive material to treat cancer and other medical conditions . The tetrazine-TCO ligation can be used in this therapy to deliver the radioactive material to the target cells .
- The tetrazine-TCO ligation can also be used in drug target identification . This process involves identifying the cellular or molecular structures that are involved in disease progression and can be targeted by drugs .
Bioconjugation in Drug Delivery Systems
Fluorescent Imaging
PET and SPECT Imaging
Radionuclide Therapy
Drug Target Identification
High-Energy Materials
Propriétés
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-propylamine HCl salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)
![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)


